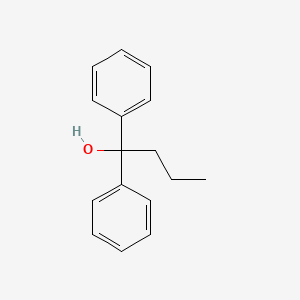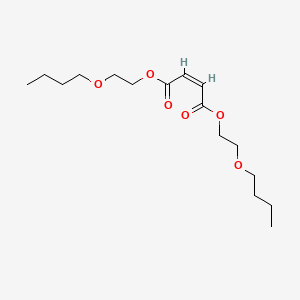
bis(2-butoxyethyl) (Z)-but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butoxyethyl) (Z)-but-2-enedioate: is an organic compound with the molecular formula C16H28O6. It is an ester derivative of but-2-enedioic acid, where two butoxyethyl groups are attached to the carboxyl groups of the but-2-enedioate moiety. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) (Z)-but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-butoxyethyl) (Z)-but-2-enedioate can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the butoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of but-2-enedioic acid and 2-butoxyethanol.
Substitution: Formation of substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-butoxyethyl) (Z)-but-2-enedioate is used as a reagent in organic synthesis for the preparation of various esters and other organic compounds. It is also used as a solvent in certain chemical reactions.
Biology: In biological research, this compound is used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It helps in understanding the mechanisms of esterases and other hydrolytic enzymes.
Medicine: While not directly used as a drug, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials.
Wirkmechanismus
The mechanism of action of bis(2-butoxyethyl) (Z)-but-2-enedioate involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The ester groups in the compound can also undergo hydrolysis in the presence of water or enzymes, leading to the formation of but-2-enedioic acid and 2-butoxyethanol.
Vergleich Mit ähnlichen Verbindungen
Bis(2-butoxyethyl) adipate: Another ester with similar butoxyethyl groups but derived from adipic acid.
Bis(2-butoxyethyl) phthalate: An ester derived from phthalic acid with similar butoxyethyl groups.
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate triester: An ester with an additional hydroxyethyl group and phosphate moiety.
Uniqueness: Bis(2-butoxyethyl) (Z)-but-2-enedioate is unique due to its (Z)-but-2-enedioate moiety, which imparts specific chemical properties and reactivity. The presence of the (Z)-configuration in the but-2-enedioate group influences the compound’s stereochemistry and its interactions in chemical reactions.
Eigenschaften
CAS-Nummer |
6330-72-9 |
|---|---|
Molekularformel |
C16H28O6 |
Molekulargewicht |
316.39 g/mol |
IUPAC-Name |
bis(2-butoxyethyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O6/c1-3-5-9-19-11-13-21-15(17)7-8-16(18)22-14-12-20-10-6-4-2/h7-8H,3-6,9-14H2,1-2H3/b8-7- |
InChI-Schlüssel |
AFSQOWVBUBDMTF-FPLPWBNLSA-N |
Isomerische SMILES |
CCCCOCCOC(=O)/C=C\C(=O)OCCOCCCC |
Kanonische SMILES |
CCCCOCCOC(=O)C=CC(=O)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


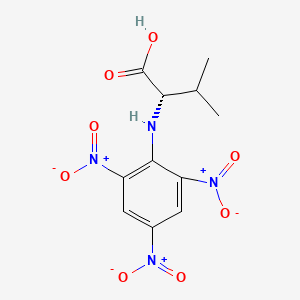
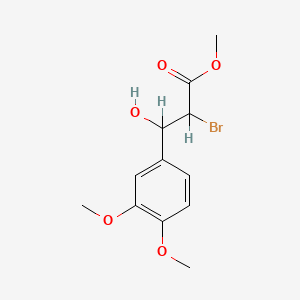

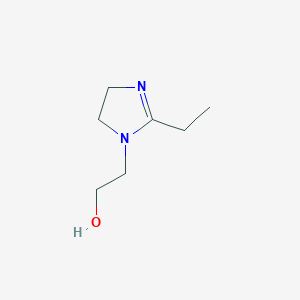
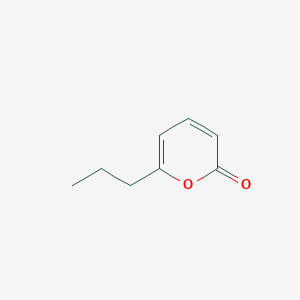
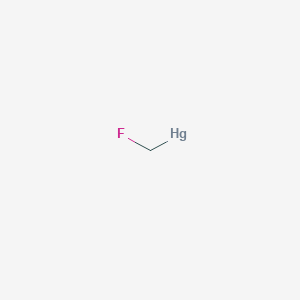
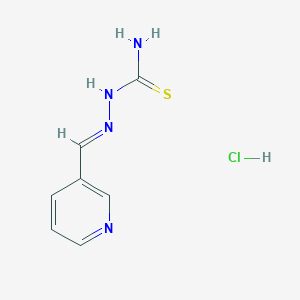

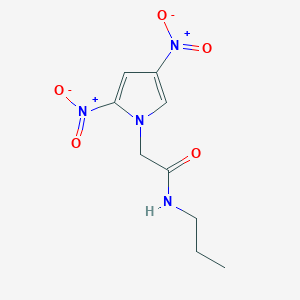
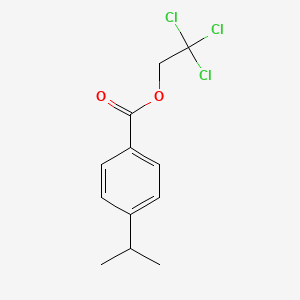

![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
